4-Isopropoxyphenol chemical properties and structure
4-Isopropoxyphenol chemical properties and structure
An In-depth Technical Guide to 4-Isopropoxyphenol: Structure, Properties, and Synthetic Utility
Executive Summary: 4-Isopropoxyphenol, a key hydroquinone monoether, serves as a versatile intermediate in advanced organic synthesis. Characterized by a phenol ring functionalized with an isopropoxy group at the para-position, this molecule offers a valuable scaffold for the development of complex chemical entities, particularly within the pharmaceutical and materials science sectors. Its structure provides two distinct reactive sites—the phenolic hydroxyl group and the aromatic ring—allowing for sequential, regioselective modifications. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic signature, synthesis, and reactivity of 4-Isopropoxyphenol, with a focus on its practical application for researchers in drug discovery and chemical development.
4-Isopropoxyphenol, also known as hydroquinone monoisopropyl ether or 4-(1-methylethoxy)phenol, is an aromatic organic compound. Its structure consists of a benzene ring disubstituted with a hydroxyl group (-OH) and an isopropoxy group (-OCH(CH₃)₂) at positions 1 and 4, respectively. The presence of the ether linkage and the phenolic proton imparts a moderate polarity and allows for hydrogen bonding, which dictates its solubility and physical state.
The isopropoxy group is a key structural feature, offering a stable, moderately bulky alkyl ether that influences the molecule's lipophilicity and electronic properties. Compared to its linear isomer, 4-propoxyphenol, the branched nature of the isopropyl group can impart different steric and conformational properties to derivative compounds.
Below is a diagram illustrating the chemical structure of 4-Isopropoxyphenol.
Caption: 2D Structure of 4-Isopropoxyphenol (CAS: 7495-77-4).
Physicochemical Data Summary
Quantitative data for 4-Isopropoxyphenol has been consolidated from various chemical databases and computational models. These properties are essential for designing reaction conditions, purification strategies, and formulation studies.
| Property | Value | Source |
| IUPAC Name | 4-(propan-2-yloxy)phenol | PubChem[1] |
| CAS Number | 7495-77-4 | PubChem[1] |
| Molecular Formula | C₉H₁₂O₂ | PubChem[1] |
| Molecular Weight | 152.19 g/mol | PubChem[1] |
| Boiling Point | 117 °C at 4 Torr | CAS Common Chemistry |
| XLogP3 (Lipophilicity) | 2.6 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| Rotatable Bonds | 2 | PubChem[1] |
Spectroscopic and Structural Characterization
Accurate structural confirmation of 4-Isopropoxyphenol is achieved through a combination of spectroscopic techniques. While a comprehensive, published dataset is not available in public spectral databases like SDBS, the expected spectral characteristics can be reliably predicted based on its functional groups.[2][3][4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, methine, and methyl protons. The aromatic protons will appear as two doublets in the range of δ 6.7-6.9 ppm, characteristic of a 1,4-disubstituted benzene ring. The methine proton of the isopropyl group will be a septet around δ 4.4-4.6 ppm, coupled to the six methyl protons. The two methyl groups will appear as a doublet at approximately δ 1.3 ppm. The phenolic proton will be a broad singlet, with its chemical shift being concentration and solvent dependent.
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¹³C NMR: The carbon spectrum will show six signals for the aromatic carbons, with the two oxygen-substituted carbons (C1 and C4) being the most downfield (δ 150-155 ppm). The methine carbon of the isopropyl group is expected around δ 70 ppm, and the equivalent methyl carbons will appear upfield around δ 22 ppm.
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum is expected to show a prominent molecular ion peak [M]⁺• at m/z = 152. The primary fragmentation pathway for related aromatic ethers involves the loss of an alkene via a McLafferty-type rearrangement or direct cleavage, leading to a stable phenol radical cation. For 4-isopropoxyphenol, the loss of propene (C₃H₆, 42 Da) would result in a base peak at m/z = 110, corresponding to the hydroquinone radical cation. Further fragmentation of the aromatic ring is also possible.[1][7]
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200–3600 (broad) | O–H stretch | Phenolic hydroxyl |
| 3030–3100 | C–H stretch | Aromatic C-H |
| 2850–2980 | C–H stretch | Aliphatic (isopropyl) C-H |
| ~1510, ~1600 | C=C stretch | Aromatic ring |
| 1210–1260 | C–O stretch (asymmetric) | Aryl-alkyl ether |
| ~1040 | C–O stretch (symmetric) | Aryl-alkyl ether |
| ~1175 | C–O stretch | Phenolic C-O |
| ~830 | C–H bend (out-of-plane) | 1,4-disubstituted aromatic |
Synthesis and Manufacturing
The most direct and widely used method for preparing 4-isopropoxyphenol is the Williamson ether synthesis . This reaction involves the selective mono-O-alkylation of hydroquinone. The causality behind this choice is the reaction's reliability, high potential yield, and the ready availability of starting materials. It proceeds via an Sₙ2 mechanism where the phenoxide ion, generated by deprotonating hydroquinone, acts as a nucleophile attacking an isopropyl halide.
A critical aspect of this synthesis is controlling the stoichiometry to favor mono-alkylation over the formation of the di-alkylated byproduct, 1,4-diisopropoxybenzene. Using hydroquinone in molar excess relative to the isopropyl halide is a key strategy to achieve this selectivity.
Caption: Workflow for the synthesis of 4-Isopropoxyphenol.
Representative Experimental Protocol
This protocol is a representative procedure based on established Williamson ether synthesis methodologies for phenolic compounds.[8][9][10]
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Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hydroquinone (22.0 g, 0.2 mol) and anhydrous potassium carbonate (27.6 g, 0.2 mol).
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Solvent Addition: Add 200 mL of anhydrous N,N-dimethylformamide (DMF) or acetone to the flask. The choice of a polar apathetic solvent like DMF facilitates the Sₙ2 reaction.
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Addition of Alkylating Agent: While stirring the suspension, add 2-bromopropane (12.3 g, 0.1 mol) dropwise to the mixture at room temperature. Causality: Using a 2:1 molar ratio of hydroquinone to 2-bromopropane statistically favors the formation of the mono-alkylated product.
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Reaction: Heat the reaction mixture to reflux (approx. 80-90 °C for acetone) and maintain reflux with vigorous stirring for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting alkyl halide is consumed.
-
Workup - Cooling and Filtration: After completion, cool the mixture to room temperature and filter to remove the inorganic salts (potassium carbonate and potassium bromide). Wash the filter cake with a small amount of the reaction solvent.
-
Workup - Solvent Removal & Extraction: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. Dissolve the resulting residue in 150 mL of diethyl ether or ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 1 M NaOH solution (2 x 50 mL) to remove unreacted hydroquinone. Self-Validation: The basic wash ensures the removal of the acidic starting material, which is a key purification step.
-
Workup - Neutralization and Drying: Wash the organic layer with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude 4-isopropoxyphenol can be purified by recrystallization from a hexanes/ethyl acetate solvent system or by flash column chromatography on silica gel to yield the pure product as a solid.
Chemical Reactivity and Applications in Drug Development
The utility of 4-isopropoxyphenol as a synthetic intermediate stems from its bifunctional nature.
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Phenolic Hydroxyl Group: The -OH group is weakly acidic and can be deprotonated to form a potent phenoxide nucleophile. This allows for further O-alkylation or O-acylation reactions. It is a key handle for introducing the molecule into larger structures via ether or ester linkages.
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Aromatic Ring: The aromatic ring is electron-rich due to the activating effects of the hydroxyl and isopropoxy groups, making it susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). These reactions typically occur at the positions ortho to the existing activating groups.
Role as a Pharmaceutical Intermediate
4-Isopropoxyphenol is a valuable building block in medicinal chemistry. The 4-alkoxyphenol motif is present in numerous biologically active compounds. For instance, the related intermediate, 4-((2-isopropoxy ethoxy) methyl) phenol, is a key precursor in the industrial synthesis of the beta-blocker Bisoprolol.[11] This highlights the strategic importance of the 4-alkoxyphenol core in constructing pharmacologically relevant molecules.
Furthermore, derivatives like 4-((4-isopropoxyphenyl)sulfonyl)phenol serve as crucial intermediates in the synthesis of kinase inhibitors, which are a major class of anticancer agents.[12] The 4-isopropoxyphenol moiety provides a synthetically accessible fragment that can be elaborated to optimize binding affinity and pharmacokinetic properties of a lead compound.
Biological Activity and Toxicological Profile
Direct and extensive studies on the biological activity of 4-isopropoxyphenol are limited in publicly available literature. However, the broader class of 4-alkoxyphenols and related alkylphenols has been investigated, providing a basis for predicting potential biological interactions.
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Potential for Bioactivity: Structurally similar compounds, such as 4-methoxyphenol, have been studied for their carcinogenic potential, demonstrating that modifications to the phenol ring can lead to significant biological effects.[13] Other long-chain 4-alkoxyphenols have shown activities ranging from antibacterial to endocrine disruption. This suggests that 4-isopropoxyphenol could serve as a scaffold for developing new bioactive agents, although its own profile requires further investigation.
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Toxicology: Based on aggregated GHS data, 4-isopropoxyphenol is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, are mandatory when handling this compound.
Conclusion
4-Isopropoxyphenol is a synthetically valuable and versatile chemical intermediate. Its straightforward preparation via the Williamson ether synthesis and its bifunctional reactivity make it an important building block for researchers in drug discovery and development. The 4-alkoxyphenol scaffold it provides is a proven component in pharmacologically active molecules, particularly in the domain of kinase inhibitors and cardiovascular drugs. While its intrinsic biological profile is not yet fully elucidated, its utility as a foundational element for more complex and potent therapeutic agents is well-established, ensuring its continued relevance in the field of medicinal chemistry.
References
- Google Patents. (n.d.). An improved process for the preparation of bisoprolol and its intermediate. WO2016135616A1.
-
Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]
-
Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]
-
UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
-
Re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for hydroquinone monoether compound. CN104292082A.
-
PubChem. (n.d.). 2-Isopropoxyphenol. Retrieved from [Link]
-
PubChem. (n.d.). 4-Isopropoxyphenol. Retrieved from [Link]
-
Scribd. (n.d.). Selective Monoetherification of 1,4-Hydroquinone Promoted by Nano. Retrieved from [Link]
-
eScholarship. (2016). Direct synthesis of anilines and nitrosobenzenes from phenols. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol (KBr pellet). Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of hydroquinone monomethyl ether and preparation method of catalyst. CN109420519B.
-
Royal Society of Chemistry. (2016). Direct Synthesis of Anilines and Nitrosobenzenes from Phenols. Retrieved from [Link]
-
DOI. (n.d.). Discovery of investigational drug CT1812, an antagonist of the sigma-2 receptor complex for Alzheimer's Disease. Retrieved from [Link]
-
University Website. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
University Website. (n.d.). Experiment 12 – The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Novel process for synthesis of a phenoxy diaminopyrimidine compound. WO2019209607A1.
-
PubMed. (n.d.). Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-isopropoxyphenol (C9H12O2). Retrieved from [Link]
-
EPO. (n.d.). Intermediate compounds and processes for the preparation of tapentadol and related compounds. Patent 2519100. Retrieved from [Link]
-
IAS Fellows Publications. (n.d.). Efficient and Practical Synthesis of Dissymmetrical Ethers of 4-Nitrocatechol. Retrieved from [Link]
-
Googleapis. (2024). United States Patent. Retrieved from [Link]
-
University Website. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
ResearchGate. (2025). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. Retrieved from [Link]
-
YouTube. (2022). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Characterization of Polyethoxylate Surfactants Derived from Phenolic Lipids. Retrieved from [Link]
-
WUR eDepot. (n.d.). Synthesis and SAR of phenylazoles, active against Staphylococcus aureus Newman. Retrieved from [Link]
-
PMC. (2024). Synthesis and medicinal chemical characterisation of antiproliferative O,N-functionalised isopulegol derivatives. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Characterization of MIPs for Selective Removal of Textile Dye Acid Black-234 from Wastewater Sample. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Magnetic Molecularly Imprinted Polymer Sorbents (Fe3O4@MIPs) for Removal of Tetrabromobisphenol A. Retrieved from [Link]
-
PMC. (n.d.). Physicochemical and Adsorption Characterization of Char Derived from Resorcinol–Formaldehyde Resin Modified with Metal Oxide/Silica Nanocomposites. Retrieved from [Link]
Sources
- 1. 4-Isopropoxyphenol | C9H12O2 | CID 82001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 3. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 4. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 6. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 7. benchchem.com [benchchem.com]
- 8. The Williamson Ether Synthesis [cs.gordon.edu]
- 9. community.wvu.edu [community.wvu.edu]
- 10. benchchem.com [benchchem.com]
- 11. WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate - Google Patents [patents.google.com]
- 12. 4-Isopropylphenol(99-89-8) IR Spectrum [m.chemicalbook.com]
- 13. EP2511844A2 - Advanced drug development and manufacturing - Google Patents [patents.google.com]
